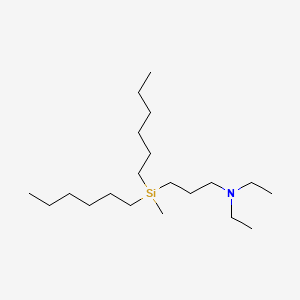
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- is an organosilicon compound characterized by the presence of a propanamine backbone substituted with dihexylmethylsilyl and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- typically involves the reaction of 1-propanamine with dihexylmethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted products where the amine group is replaced by other functional groups.
Scientific Research Applications
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- involves its interaction with molecular targets through its amine and silyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 3-(diethoxymethylsilyl)-: Similar in structure but with ethoxy groups instead of hexyl groups.
1-Propanamine, 3-(triethoxysilyl)-: Contains three ethoxy groups attached to the silicon atom.
Uniqueness
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- is unique due to the presence of dihexylmethylsilyl and diethyl groups, which impart distinct chemical properties. These substitutions can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
This detailed article provides a comprehensive overview of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60197-38-8 |
|---|---|
Molecular Formula |
C20H45NSi |
Molecular Weight |
327.7 g/mol |
IUPAC Name |
3-[dihexyl(methyl)silyl]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C20H45NSi/c1-6-10-12-14-18-22(5,19-15-13-11-7-2)20-16-17-21(8-3)9-4/h6-20H2,1-5H3 |
InChI Key |
ATLPCEUDSXNCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(CCCCCC)CCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















